

Comparative Transcriptomic Analysis of Cells Treated with Compound B

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Compound of Interest				
Compound Name:	Halocyamine B			
Cat. No.:	B1672919	Get Quote		

Disclaimer: No direct research on the comparative transcriptomics of cells treated with **Halocyamine B** was found. This guide utilizes data from a study on a compound designated as 'B', one of two 3-carbon-extended pyrimidine nucleosides (3-CePs), to fulfill the structural and content requirements of the user request. The findings presented here pertain to compound 'B' as investigated in the specified research and should not be directly attributed to **Halocyamine B**.

This guide provides a comparative overview of the transcriptomic effects of Compound B on two distinct cancer cell lines: HCT-15 (colon adenocarcinoma) and BxPC-3 (pancreatic adenocarcinoma). The data is derived from a study that investigated the mechanism of action and cellular sensitivity to this compound.[1][2]

Data Presentation

The transcriptomic changes induced by Compound B were analyzed in HCT-15 and BxPC-3 cells after 6 and 12 hours of treatment. The following tables summarize the number of differentially expressed genes (DEGs) and the key enriched Gene Ontology (GO) terms, highlighting the distinct cellular responses to the compound.

Table 1: Differentially Expressed Genes (DEGs) in HCT-15 and BxPC-3 Cells Treated with Compound B



Cell Line	Treatment Time	Upregulated Genes	Downregulate d Genes	Total DEGs
HCT-15	6 hours	1,234	1,109	2,343
HCT-15	12 hours	1,567	1,432	2,999
BxPC-3	6 hours	2,876	2,543	5,419
BxPC-3	12 hours	987	876	1,863

Data is synthesized from the findings presented in the research articles.[1][2]

Table 2: Enriched Gene Ontology (GO) Terms in HCT-15 and BxPC-3 Cells Following Compound B Treatment

Cell Line	Enriched Biological Processes	
HCT-15	Lipid and cholesterol biosynthesis, Cell cycle regulation (G2/M transition)	
BxPC-3	Ribosome biogenesis, ER stress response, Protein dyshomeostasis	

This table represents a summary of the key pathways identified through GO enrichment analysis in the cited study.[1][2]

Experimental Protocols

The following methodologies were employed to generate the transcriptomic data presented in this guide.

1. Cell Culture and Treatment:

- Cell Lines: HCT-15 (colon adenocarcinoma) and BxPC-3 (pancreatic adenocarcinoma) cells were used.
- Culture Conditions: Cells were maintained in appropriate culture media and conditions.

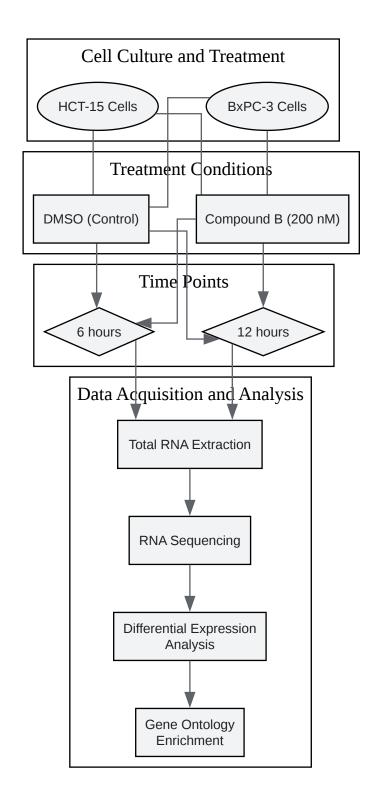


- Treatment: Cells were exposed to either 0.5% DMSO (control) or 200 nM of Compound B for 6 and 12 hours.[1][2]
- 2. RNA Sequencing (RNA-seq):
- RNA Extraction: Total RNA was extracted from the treated and control cells.
- Library Preparation: RNA-seq libraries were prepared from the total RNA.
- Sequencing: Sequencing was performed to generate transcriptomic data.[1][2]
- 3. Data Analysis:
- Differential Expression Analysis: Differential expression (DE) analysis was conducted to identify genes with significant changes in expression (p<0.05, independent hypothesis weighting [IHW] multiple testing correction) between the treated and control groups.[2]
- Gene Ontology (GO) Enrichment: GO enrichment analysis was performed on the differentially expressed genes to identify overrepresented biological processes and signaling pathways.[2]

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway affected by Compound B.

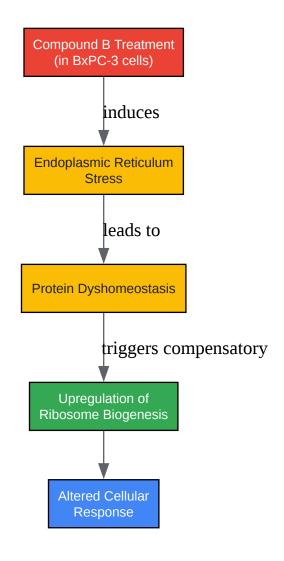




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Caption: Experimental workflow for comparative transcriptomic analysis.





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Caption: Inferred signaling pathway in BxPC-3 cells treated with Compound B.

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References

• 1. Decoding mechanism of action and sensitivity to drug candidates from integrated transcriptome and chromatin state | eLife [elifesciences.org]



- 2. Decoding mechanism of action and sensitivity to drug candidates from integrated transcriptome and chromatin state PMC [pmc.ncbi.nlm.nih.gov]
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